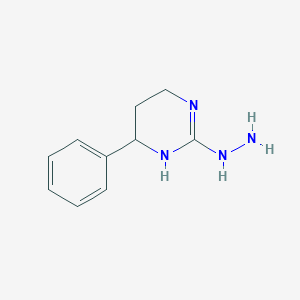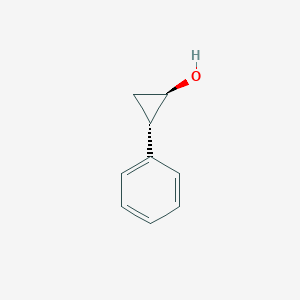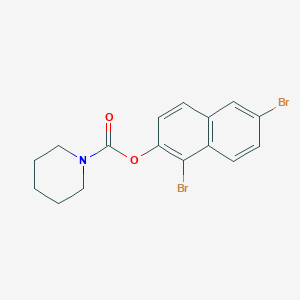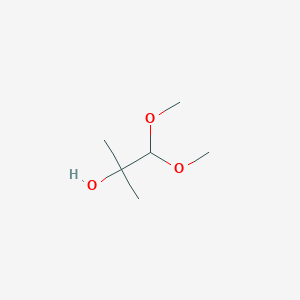
(6-Phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine is a heterocyclic compound that features a pyrimidine ring fused with a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with a suitable diketone or ketoester in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(6-Phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylpyrimidine oxides, while reduction can produce phenylpyrimidine amines .
Wissenschaftliche Forschungsanwendungen
(6-Phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and dyes
Wirkmechanismus
The mechanism of action of (6-Phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This can result in various biological effects, such as antimicrobial or anti-inflammatory actions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (6-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine
- (6-Ethyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine
- (6-Phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)amine
Uniqueness
(6-Phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C10H14N4 |
|---|---|
Molekulargewicht |
190.25 g/mol |
IUPAC-Name |
(6-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine |
InChI |
InChI=1S/C10H14N4/c11-14-10-12-7-6-9(13-10)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13,14) |
InChI-Schlüssel |
MSWBZIQTZFCPOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(NC1C2=CC=CC=C2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-chlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B15096729.png)
![1-[(2,4-Dichlorophenyl)methyl]-3-hydroxy-3-(2-oxopropyl)indolin-2-one](/img/structure/B15096738.png)

![1-Benzyl-3-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]urea](/img/structure/B15096748.png)


![4-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B15096763.png)

![Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]-](/img/structure/B15096766.png)
![1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15096783.png)
![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylbutanamide](/img/structure/B15096784.png)
![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)butanamide](/img/structure/B15096785.png)
![Benzeneethanamine, 4-(dimethylamino)-beta-[(4-methylphenyl)sulfonyl]-](/img/structure/B15096791.png)
![2-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B15096793.png)
